N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide
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Overview
Description
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxan ring, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the thiophene carboxamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield phenol derivatives, while reduction of the carboxamide group may yield amine derivatives.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl}-2-phenylsulfanylpyridine-3-carboxamide: This compound has a similar oxan ring structure but differs in the substituents attached to the ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but has different functional groups attached.
Uniqueness
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide is unique due to its combination of a methoxyphenyl group, an oxan ring, and a thiophene carboxamide moiety. This unique structure may confer specific biological activities and chemical properties that are not found in similar compounds.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-11-17(24-12-14)18(21)20-13-19(7-9-23-10-8-19)15-5-3-4-6-16(15)22-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWGVSDDUTWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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